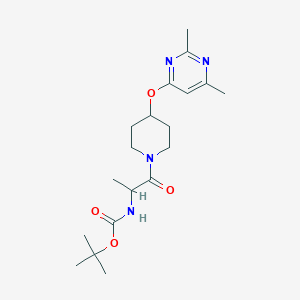
Tert-butyl (1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Moiety: The 2,6-dimethylpyrimidine group is introduced via nucleophilic substitution or coupling reactions.
Introduction of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyrimidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways involving piperidine and pyrimidine derivatives.
Medicine
Medicinally, the compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of tert-butyl (1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates, while the pyrimidine moiety can engage in hydrogen bonding and π-π interactions, influencing biological pathways.
類似化合物との比較
Similar Compounds
- Tert-butyl (1-(4-(pyridin-4-yl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
- Tert-butyl (1-(4-(quinolin-4-yl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
- Tert-butyl (1-(4-(2,4-dimethylpyrimidin-5-yl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
Uniqueness
The uniqueness of tert-butyl (1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,6-dimethylpyrimidine moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.
特性
IUPAC Name |
tert-butyl N-[1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-12-11-16(22-14(3)20-12)26-15-7-9-23(10-8-15)17(24)13(2)21-18(25)27-19(4,5)6/h11,13,15H,7-10H2,1-6H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXQBKJLIOUQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C(C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)





![N-[(1Z)-[(E)-[ethoxy(methylsulfanyl)methylidene]amino](phenyl)methylidene]methanesulfonamide](/img/structure/B2404230.png)
![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2404233.png)

![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)


![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)

